molecular formula C12H24ClNO2 B2589577 Tert-butyl 2-(azepan-4-yl)acetate hydrochloride CAS No. 1864053-29-1

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride

Cat. No.: B2589577
CAS No.: 1864053-29-1
M. Wt: 249.78
InChI Key: VMTAIBIDAXMIHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl and a molecular weight of 249.78 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is utilized in a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azepan-4-yl)acetate hydrochloride typically involves the esterification of 2-(azepan-4-yl)acetic acid with tert-butyl alcohol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azepan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(azepan-4-yl)acetate: Similar structure but without the hydrochloride salt.

    2-(azepan-4-yl)acetic acid: The parent acid form of the compound.

    Tert-butyl 2-(piperidin-4-yl)acetate: A similar compound with a piperidine ring instead of an azepane ring.

Uniqueness

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

tert-butyl 2-(azepan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTAIBIDAXMIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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